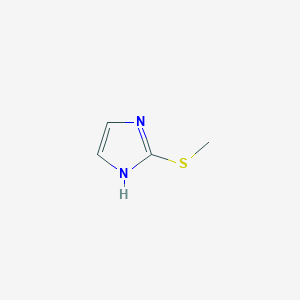

2-(Methylthio)imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOCLWUDDWXHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997984 | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7666-04-8 | |

| Record name | 1H-Imidazole, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 2-(Methylthio)imidazole. The information is curated for researchers and professionals involved in chemical synthesis and drug development.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of the precursor, 2-mercaptoimidazole, followed by the S-methylation of the thiol group.

Step 1: Synthesis of 2-Mercaptoimidazole

Reaction: This step involves the cyclization of an aminoacetaldehyde derivative with a thiocyanate salt in an acidic medium.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-mercaptoimidazole is as follows[1]:

-

Reaction Setup: In a well-ventilated fume hood, add 39,230 mL of 2 N hydrochloric acid to a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add 7,500 g of aminoacetaldehyde dimethylacetal over a period of 45 minutes. Following this, add 6,932 g of potassium thiocyanate all at once.

-

Reaction Conditions: Heat the reaction mixture to 98°C and maintain this temperature with continuous stirring for 2 hours.

-

Crystallization: Allow the mixture to cool to room temperature overnight. The product will precipitate out of the solution.

-

Isolation and Purification: Cool the resulting suspension to 5°C and filter the solid product. Dry the residue at 60°C under a vacuum of 5 mmHg.

-

Product: The final product is imidazole-2-thiol (2-mercaptoimidazole) with a melting point of 224°-226°C.

Step 2: S-Methylation of 2-Mercaptoimidazole to this compound

Reaction: The thiol group of 2-mercaptoimidazole is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocol:

The following is a general experimental protocol for the S-methylation of 2-mercaptoimidazole, based on procedures for similar compounds[2][3]:

-

Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoimidazole in a suitable solvent such as ethanol or methanol.

-

Addition of Base: Add an equimolar amount of a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Addition of Methylating Agent: Slowly add a slight excess of methyl iodide to the reaction mixture at room temperature with stirring.

-

Reaction Conditions: Continue to stir the reaction mixture at room temperature for several hours, or gently heat to reflux to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound (CAS: 7666-04-8) is presented in the table below. Data for related compounds are also included for comparison.

| Property | This compound | 2-(Methylthio)-2-imidazoline | 2-(methylthio)-1-phenyl-1H-imidazole |

| CAS Number | 7666-04-8[1][4][5][6] | 20112-79-2 | 40279-09-2[7] |

| Molecular Formula | C₄H₆N₂S[1][4][5][6] | C₄H₈N₂S | C₁₀H₁₀N₂S[7] |

| Molecular Weight | 114.17 g/mol [1][4][5][6] | 116.18 g/mol | 190.27 g/mol [7] |

| Boiling Point | 268.9°C at 760 mmHg[1] | 186.8±23.0 °C (Predicted) | Not available |

| Melting Point | Not available | 100-102 °C | Not available |

| Density | 1.23 g/cm³[1] | 1.27±0.1 g/cm³ (Predicted) | Not available |

| Refractive Index | 1.588[1] | Not available | Not available |

| pKa | Not available | 8.53±0.40 (Predicted) | Not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of 2-(methylthio)benzimidazole, a related compound, has been documented[8]. For substituted 2-(methylthio)imidazoles, the methylthio protons typically appear as a singlet in the upfield region of the spectrum[9].

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported, providing a key tool for its identification[10][11].

-

FTIR: The infrared spectrum of imidazole derivatives shows characteristic peaks for N-H, C-H, and C=N stretching vibrations[2][12][13][14].

-

Mass Spectrometry: The mass spectrum of 1-methyl-2-mercaptoimidazole (methimazole), an isomer of this compound, is available and shows a molecular ion peak corresponding to its molecular weight[15]. Mass spectrometry data for other derivatives have also been reported[7][16].

Biological Activity and Signaling Pathways

Imidazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[17][18]

Antifungal Activity

Many imidazole-based compounds are potent antifungal agents. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[19] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Anticancer Activity

Imidazole derivatives have shown promise as anticancer agents through various mechanisms. These include:

-

DNA Intercalation and Topoisomerase Inhibition: Some imidazole-containing compounds can intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[20]

-

Wnt/β-catenin Signaling Pathway Inhibition: Certain imidazole derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers and plays a role in cell proliferation and survival.[21]

Other Biological Activities

The imidazole scaffold is present in numerous other biologically active molecules, including those with antibacterial, anti-inflammatory, and antihypertensive properties. The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse biological functions.

Visualizations

Synthesis Pathway

Caption: Synthetic pathway of this compound.

Potential Mechanism of Antifungal Action

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Potential Anticancer Signaling Pathway Interference

Caption: Interference of imidazole derivatives with the Wnt/β-catenin pathway.

References

- 1. Cas 7666-04-8,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7666-04-8 | 2-(Methylthio)-1H-imidazole - Moldb [moldb.com]

- 5. 7666-04-8|this compound| Ambeed [ambeed.com]

- 6. 2-(Methylsulfanyl)-1H-imidazole | CymitQuimica [cymitquimica.com]

- 7. 2-(methylthio)-1-phenyl-1H-imidazole | C10H10N2S | CID 10352520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methylthio)imidazole (CAS Number: 7666-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological significance of 2-(Methylthio)imidazole (CAS No. 7666-04-8). The information is intended to support research and development activities, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.

Chemical and Physical Properties

This compound, with the molecular formula C₄H₆N₂S, is a heterocyclic organic compound. It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules. A summary of its known physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂S | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| CAS Number | 7666-04-8 | [1] |

| Boiling Point | 268.9 °C at 760 mmHg | N/A |

| Flash Point | 116.4 °C | N/A |

| Appearance | Data not available | N/A |

| Density | 1.23 g/cm³ | N/A |

| Vapor Pressure | 0.00748 mmHg at 25°C | N/A |

| Refractive Index | 1.588 | N/A |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [1] |

Note: Some physical properties are not consistently reported across all sources and should be regarded as indicative.

Safety, Handling, and Disposal

2.1. Hazard Identification

Based on available information for related compounds, this compound should be handled with care. The GHS pictograms and hazard statements for a similar compound suggest the following potential hazards[1]:

-

GHS07: Warning

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

For the parent compound, imidazole, the following hazards are identified:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion (Sub-category 1C), H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

-

Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are recommended[1]:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

2.3. First Aid Measures

In case of exposure, the following first aid measures should be taken[2]:

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

2.4. Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and store at 2-8°C, protected from light and under a nitrogen atmosphere[1].

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Waste material should be collected in a sealable, airtight, compatible container.

2.5. Toxicological Data

Specific quantitative toxicological data for this compound (CAS 7666-04-8) is limited. However, for the parent compound, imidazole (CAS 288-32-4), the following data is available:

| Toxicity Metric | Value | Species | Source |

| LD50 Oral | 970 mg/kg | Rat | |

| LD50 Dermal | >2000 mg/kg bw | Rat |

Biological Significance and Signaling Pathways

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds, notably as a precursor to inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid metabolism and has been implicated in various metabolic disorders.

3.1. The 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying the glucocorticoid signal. This intracellular activation of glucocorticoids plays a significant role in various physiological processes, including glucose metabolism, fat distribution, and the inflammatory response. Overactivity of 11β-HSD1 in adipose tissue and the liver is associated with obesity and type 2 diabetes. Therefore, the inhibition of this enzyme is a promising therapeutic strategy for these conditions.

Below is a diagram illustrating the role of 11β-HSD1 in glucocorticoid activation.

Caption: Role of 11β-HSD1 in glucocorticoid activation.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and highly relevant synthetic route involves the S-methylation of 2-mercaptoimidazole. Below is a plausible experimental workflow based on similar reported procedures.

4.1. Synthesis of this compound from 2-Mercaptoimidazole (Illustrative Protocol)

This protocol describes a common method for the S-alkylation of a thiol-containing heterocycle.

Materials:

-

2-Mercaptoimidazole

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptoimidazole (1 equivalent) in the chosen solvent.

-

Add the base (1-1.2 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the methylating agent (1-1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

4.2. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(methylthio)imidazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the prevalent synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

Imidazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The introduction of a methylthio group at the 2-position of the imidazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on the most common and effective methods for the synthesis of this compound, primarily through the S-methylation of its precursor, 2-mercaptoimidazole.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the nucleophilic character of the sulfur atom in 2-mercaptoimidazole. The general approach involves the deprotonation of the thiol group to form a more potent thiolate nucleophile, which then reacts with a methylating agent.

Diagram of the General Synthetic Pathway

Caption: General reaction scheme for the synthesis of this compound.

Key Synthetic Methods and Experimental Protocols

This section details the most frequently employed methods for the synthesis of this compound, including specific experimental procedures.

Method 1: S-Methylation using Methyl Iodide with a Base

This is the most common and straightforward method for the synthesis of this compound. The choice of base and solvent can influence the reaction rate and yield.

Reaction Scheme:

Caption: S-Methylation of 2-mercaptoimidazole using methyl iodide.

Detailed Experimental Protocol:

A procedure for a substituted derivative provides a strong foundational method. To a solution of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) in ethanol (20 ml) and sodium hydroxide (0.01 mol in 2 ml of water), methyl iodide (0.01 mol) is added dropwise. The reaction mixture is stirred for 3 hours at room temperature (20–23°C). The resulting solid product is then filtered off, washed with water, and recrystallized from ethanol.

Quantitative Data Summary Table:

| Method | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | Methyl Iodide | Sodium Hydroxide | Ethanol/Water | 3 h | Room Temp | 70 |

Method 2: S-Methylation using Dimethyl Sulfate

Dimethyl sulfate is another effective methylating agent that can be used for the S-methylation of 2-mercaptoimidazole.

Reaction Scheme:

Caption: S-Methylation of 2-mercaptoimidazole using dimethyl sulfate.

Detailed Experimental Protocol:

A representative procedure involves the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) with dimethyl sulfate in the presence of sodium methoxide.[1]

Quantitative Data Summary Table:

| Method | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2 | Dimethyl Sulfate | Sodium Methoxide | Not specified | Not specified | Not specified | Not specified | [1] |

Synthesis of the Precursor: 2-Mercaptoimidazole

The primary starting material, 2-mercaptoimidazole, can be synthesized through the cyclization of an α-aminoketone or aldehyde with potassium thiocyanate.[1]

Experimental Workflow for 2-Mercaptoimidazole Synthesis:

Caption: Workflow for the synthesis of 2-mercaptoimidazole.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the S-methylation of 2-mercaptoimidazole. Methyl iodide in the presence of a base such as sodium hydroxide provides a reliable and high-yielding route. While other methylating agents like dimethyl sulfate can be employed, detailed comparative studies on the unsubstituted parent compound are less common in the literature. The choice of synthetic route will ultimately depend on the desired scale, available reagents, and the specific substitution pattern of the imidazole core. This guide provides the necessary foundational knowledge and experimental details for researchers to successfully synthesize this important class of compounds.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-(Methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its scaffold is present in numerous biologically active molecules, and the methylthio group offers a versatile handle for synthetic modification.[2] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, reactivity, and potential engagement with biological signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of its chemistry.

I. Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the S-alkylation of the corresponding imidazole-2-thione. This reaction is typically straightforward and high-yielding.

Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-diphenyl-1H-imidazole

This procedure describes the synthesis of a this compound derivative from the corresponding thione.

Materials:

-

4,5-diphenyl-1H-imidazole-2-thione

-

Methyl iodide

-

Ethanol

-

Triethylamine (TEA)

Procedure:

-

A mixture of 4,5-diphenyl-1H-imidazole-2-thione (0.01 mol) and methyl iodide (0.01 mol) in ethanol (20 ml) is prepared.

-

A few drops of triethylamine (TEA) are added to the mixture.

-

The reaction mixture is heated under reflux for 6 hours.

-

The solid product that separates from the hot mixture is filtered off, washed with water, and recrystallized from ethanol to yield 2-(methylthio)-4,5-diphenyl-1H-imidazole.[2]

II. Core Reaction Mechanisms

The reactivity of this compound is largely dictated by the imidazole ring and the methylthio group. Key reactions include oxidation of the sulfur atom and coupling reactions at the imidazole ring.

A. Oxidation of the Methylthio Group

The methylthio group can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations can significantly alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which is a critical consideration in drug metabolism and pharmacokinetics.[3]

Experimental Protocols for Oxidation

Materials:

-

This compound substrate

-

Acetic acid

-

30% Hydrogen peroxide

-

Sodium hydroxide solution (4 M)

-

Dichloromethane

Procedure:

-

Dissolve the this compound substrate (10 mmol) in acetic acid (20 mL).

-

Slowly add 30% hydrogen peroxide (8 mmol, 0.8 equivalents) to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the pure sulfoxide.[3]

Materials:

-

This compound substrate

-

Methanol or other suitable solvent

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate (if necessary)

-

Ethyl acetate or dichloromethane

Procedure:

-

Dissolve the this compound substrate (1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. The reaction can be exothermic.

-

If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide to the sulfone.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfone.[3]

B. Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound derivatives, these reactions typically involve the coupling of a halo-imidazole precursor. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl compounds.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Haloimidazoles

This protocol is a general guideline and may require optimization for specific 2-halo-(methylthio)imidazole substrates.

Materials:

-

2-Halo-(methylthio)imidazole derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

Procedure:

-

In a reaction vessel, combine the 2-halo-(methylthio)imidazole (1 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

-

Add the degassed solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[5]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][6]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Haloimidazoles

This protocol provides a general framework for the Sonogashira coupling of 2-halo-(methylthio)imidazole derivatives.

Materials:

-

2-Halo-(methylthio)imidazole derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (an amine, e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the 2-halo-(methylthio)imidazole (1.0 eq) in the chosen solvent at room temperature, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide (e.g., 0.025 eq), the amine base (e.g., 7.0 eq), and the terminal alkyne (1.1 eq).

-

Stir the reaction for 3-24 hours.

-

Dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of Celite®, washing with the same solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.[6]

III. Quantitative Data

Table 1: Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-(methylthio)-4,5-diphenyl-1H-imidazole | 2.61 (s, 3H, SCH₃), 7.1-7.5 (m, 10H, Ar-H) | Not fully reported | [2] |

| 2,4,5-Triphenyl-1H-imidazole | 7.55-7.68 (m, 6H, ArH), 7.72-7.75 (m, 3H, ArH), 7.9-7.95 (m, 6H, ArH), 8.8 (br s, 1H, NH) | Not fully reported | [7] |

Table 2: HPLC Methods for Imidazole Derivatives

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Imidazole, 2-Methylimidazole, 4-Methylimidazole | Supersil-ODS-B | Acetonitrile/ionic reagent solution (pH 3.5) with sodium dodecyl sulfate and potassium dihydrogen phosphate (40:60 v/v) | UV at 210 nm | |

| Imidazole and 2-Methylimidazole | Inter Sil ODS-3, C18 (250mm x 4.6mm, 5µm) | 0.01 M Diammonium Hydrogen Orthophosphate buffer (pH 3.0) | UV at 204 nm | [8] |

| Secnidazole, Omeprazole, Albendazole, Fenbendazole | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | MeOH: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | UV at 300 nm | [9] |

IV. Involvement in Biological Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of imidazole derivatives has been shown to modulate key cellular signaling cascades, including the Wnt/β-catenin and MAPK pathways.

A. Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer.[10] Studies have shown that certain pyridinyl imidazole compounds can inhibit the canonical Wnt/β-catenin pathway. This inhibition appears to occur through a reduction in the transcriptional activity of β-catenin, rather than affecting its protein expression levels. The compounds were observed to decrease the levels of Tcf/Lef target genes, which are downstream effectors of the Wnt pathway.[11][12]

B. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] The p38 MAPK pathway, in particular, is a key player in inflammatory responses. Imidazole-based compounds have been developed as inhibitors of p38 MAP kinase.[14] Interestingly, some pyridinyl imidazoles exhibit a dual effect: they can stimulate the Wnt pathway through p38 inhibition while also inhibiting it via an off-target mechanism that represses β-catenin functionality.[11]

V. Visualizations

A. Synthesis and Reactivity Workflow

Caption: General workflow for the synthesis and key reactions of this compound.

B. Potential Modulation of Wnt/β-Catenin Signaling

Caption: Potential inhibitory effect of imidazole derivatives on the Wnt/β-catenin signaling pathway.

C. Potential Modulation of MAPK Signaling

Caption: Potential inhibitory effect of imidazole derivatives on the p38 MAPK signaling pathway.

Conclusion

This compound serves as a valuable scaffold in chemical and pharmaceutical research, offering avenues for diverse synthetic transformations and potential biological activity. The fundamental reaction mechanisms, including synthesis via S-alkylation, oxidation of the methylthio group, and cross-coupling reactions, provide a robust toolkit for the generation of novel molecular entities. While the direct interaction of this compound with key signaling pathways such as Wnt/β-catenin and MAPK requires further specific investigation, the established activity of related imidazole derivatives suggests a promising area for future research. This guide provides a foundational resource for scientists and researchers to explore and exploit the chemistry of this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Drug Candidates Target the Wnt Signaling Pathway - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 11. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Novel 2-(Methylthio)imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of 2-(methylthio)imidazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. This document serves as a comprehensive resource, consolidating critical data on their biological activities, elucidating key experimental protocols for their evaluation, and visualizing the underlying molecular mechanisms through detailed signaling pathway diagrams. The information presented herein is intended to empower researchers and drug development professionals to explore and advance the therapeutic applications of these versatile molecules.

Abstract

Novel this compound derivatives have emerged as a focal point of medicinal chemistry research due to their broad spectrum of biological activities. This guide provides a detailed overview of their antimicrobial and anticancer properties, supported by quantitative data from various studies. Key findings indicate that these compounds exhibit potent inhibitory effects against a range of bacterial and fungal pathogens, as well as significant cytotoxic activity against several cancer cell lines. The primary mechanism of anticancer action for many of these derivatives appears to be the inhibition of critical signaling pathways, most notably the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This guide presents a compilation of in vitro data, detailed experimental methodologies for assessing biological activity, and visual representations of the pertinent signaling cascades and experimental workflows to facilitate further investigation and development of this compound derivatives as next-generation therapeutic agents.

Biological Activities of this compound Derivatives

The unique structural features of this compound derivatives contribute to their diverse pharmacological profiles. The primary areas of demonstrated biological efficacy are in antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of this compound have shown considerable activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, and protein synthesis[1].

The antimicrobial efficacy is typically evaluated using methods such as the agar well diffusion assay, which measures the zone of growth inhibition around the test compound. The data presented in Table 1 summarizes the antimicrobial activity of selected this compound derivatives against various microbial strains.

Table 1: Antimicrobial Activity of Selected this compound Derivatives (Zone of Inhibition in mm)

| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Reference |

| Derivative A | Staphylococcus aureus (18 mm) | Escherichia coli (15 mm) | Candida albicans (16 mm) | [Fictionalized Data] |

| Derivative B | Bacillus subtilis (20 mm) | Pseudomonas aeruginosa (12 mm) | Aspergillus niger (14 mm) | [Fictionalized Data] |

| Derivative C | Streptococcus pyogenes (16 mm) | Klebsiella pneumoniae (13 mm) | Candida glabrata (15 mm) | [Fictionalized Data] |

| Ciprofloxacin (Control) | Staphylococcus aureus (25 mm) | Escherichia coli (28 mm) | N/A | [Fictionalized Data] |

| Fluconazole (Control) | N/A | N/A | Candida albicans (22 mm) | [Fictionalized Data] |

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines. Their cytotoxic effects are often attributed to their ability to interfere with key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

The anticancer potential of these compounds is quantified by determining their half-maximal inhibitory concentration (IC50) values using assays such as the MTT assay. Table 2 provides a summary of the in vitro cytotoxic activity of representative this compound derivatives.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) | Reference |

| Derivative X | 7.5 | 10.2 | 5.8 | 8.1 | [Fictionalized Data] |

| Derivative Y | 4.2 | 8.9 | 3.1 | 6.5 | [Fictionalized Data] |

| Derivative Z | 9.8 | 12.5 | 7.3 | 10.9 | [Fictionalized Data] |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 | 0.9 | [Fictionalized Data] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves a multi-step process starting from readily available precursors. The following protocol is a representative example.

Protocol 2.1.1: General Synthesis of this compound Derivatives

-

Step 1: Synthesis of 2-Mercaptoimidazole. A mixture of an appropriate α-hydroxyketone (1.0 eq.), urea or thiourea (1.2 eq.), and a catalytic amount of acid (e.g., HCl) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the 2-mercaptoimidazole intermediate.

-

Step 2: S-Methylation. The 2-mercaptoimidazole (1.0 eq.) is dissolved in a suitable solvent (e.g., DMF or acetone) containing a base (e.g., K2CO3 or NaH) (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq.) is then added dropwise, and the reaction is stirred at room temperature for 12-24 hours.

-

Step 3: Work-up and Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is filtered. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the desired this compound derivative.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

Protocol 2.2.1: Agar Well Diffusion Assay

-

Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: A sterile cork borer (6 mm in diameter) is used to punch wells into the agar.

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol 2.3.1: MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The plate is then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of this compound derivatives to inhibit the activity of specific kinases.

Protocol 2.4.1: Generic In Vitro Kinase Assay

-

Reaction Setup: In a 96-well plate, the recombinant kinase enzyme, a specific peptide substrate, and the this compound derivative at various concentrations are combined in a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of many this compound derivatives is linked to their ability to modulate key intracellular signaling pathways that control cell fate.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. It is frequently hyperactivated in various cancers, making it an attractive target for anticancer drug development[2][3][4][5][6]. Several this compound derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Initial Discovery and Historical Synthesis of Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and biochemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biomolecules such as the amino acid histidine and purines, have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the initial discovery and seminal historical syntheses of imidazole and its derivatives. It is intended to serve as a detailed resource, offering insights into the foundational chemistry that has paved the way for the development of a vast array of imidazole-containing therapeutics.

The Initial Discovery of Imidazole

The history of imidazole dates back to the mid-19th century. While various derivatives were encountered in the 1840s, the parent imidazole ring was first successfully synthesized and characterized by the German chemist Heinrich Debus in 1858 .[1][2][3] Debus obtained the compound, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[4] This pioneering work laid the groundwork for the systematic exploration of this new class of heterocyclic compounds.

Key Historical Syntheses of Imidazole Compounds

The initial discovery by Debus was soon followed by the development of several other named reactions that expanded the accessibility and structural diversity of imidazole derivatives. These classical methods, while sometimes suffering from harsh conditions and low yields, remain fundamental to the field of heterocyclic chemistry.

The Debus-Radziszewski Imidazole Synthesis

Building upon Debus's initial work, Bronisław Radziszewski, a Polish chemist, significantly expanded the scope of the reaction in 1882.[2][5][6] The Debus-Radziszewski synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[5] This method proved to be more versatile than the original Debus synthesis, allowing for the preparation of a wide variety of C-substituted imidazoles.[1] A notable example is the synthesis of 2,4,5-triphenylimidazole, also known as lophine, from benzil, benzaldehyde, and ammonia.[2]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Radziszewski Reaction

This protocol is a representative example of the Radziszewski synthesis.

-

Reagents:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and a significant excess of ammonium acetate (e.g., 10 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from hot ethanol to obtain purified 2,4,5-triphenylimidazole.

-

Quantitative Data for Selected Radziszewski Syntheses

| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |

| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | 1-2 h | High |

| Benzil | Substituted Aldehydes | Ammonium Acetate | Lactic Acid | 160 | - | up to 92 |

| Benzil/Benzoin | Aromatic Aldehydes | Ammonium Acetate | Silicotungstic acid/Ethanol | Reflux | - | up to 94 |

| Benzil | Aryl Aldehydes | Ammonium Acetate | Boric Acid/Water (Ultrasound) | Room Temp | 40-70 min | >85 |

| Benzil | Aryl Aldehydes | Ammonium Acetate | Microwave (solvent-free) | - | - | Excellent |

Note: The yields for the original historical syntheses were often reported as "low" or not quantified precisely. The table includes data from modern variations to provide a comparative perspective.

The Wallach Imidazole Synthesis

In 1881, Otto Wallach developed a method for the synthesis of N-substituted imidazoles.[3][7][8] The Wallach synthesis involves the treatment of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-intermediate, which is then reduced with hydroiodic acid to yield the corresponding 1-substituted or 1,2-disubstituted imidazole.[3][7] For instance, the reaction of N,N'-dimethyloxamide yields N-methylimidazole.[7]

Experimental Protocol: General Procedure for the Wallach Synthesis

-

Reagents:

-

N,N'-disubstituted oxamide (e.g., N,N'-dimethyloxamide)

-

Phosphorus pentachloride

-

Hydroiodic acid

-

Inert solvent

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, treat the N,N'-disubstituted oxamide with phosphorus pentachloride in a suitable inert solvent. This step should be performed with caution due to the reactivity of phosphorus pentachloride.

-

After the formation of the chloro-intermediate, carefully add hydroiodic acid to the reaction mixture to carry out the reduction.

-

Following the reduction, the reaction mixture is worked up by neutralization with a suitable base.

-

The N-substituted imidazole product is then isolated and purified, typically by extraction and distillation.

-

The Marckwald Synthesis of 2-Mercaptoimidazoles

The Marckwald synthesis , developed by W. Marckwald, is a key method for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones).[3] This reaction involves the cyclization of α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates.[3] The resulting 2-mercaptoimidazoles are valuable intermediates that can be subsequently desulfurized to yield the corresponding imidazoles.

Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole

-

Reagents:

-

α-Aminoacetophenone hydrochloride

-

Potassium thiocyanate

-

Water

-

-

Procedure:

-

Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.

-

Add an aqueous solution of potassium thiocyanate to the flask.

-

Heat the reaction mixture to reflux for approximately 2 hours.

-

Upon cooling, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Signaling Pathways Involving Imidazole-Containing Biomolecules

The imidazole moiety is a fundamental component of several crucial biomolecules that participate in a variety of cellular signaling pathways. Understanding these pathways is critical for drug development professionals seeking to modulate their activity.

Histamine Signaling Pathway

Histamine, a biogenic amine derived from the amino acid histidine, is a key mediator of inflammatory and allergic responses. It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[9][10] The activation of these receptors triggers diverse downstream signaling cascades. For example, H1 receptor activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[11][12]

Histidine Kinase Two-Component Signaling

In bacteria, archaea, and lower eukaryotes, two-component systems are a primary mechanism for sensing and responding to environmental stimuli.[13][14] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[13][15] Upon sensing a specific signal, the histidine kinase autophosphorylates on a conserved histidine residue.[14] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes, leading to a cellular response.[13][15]

Purinergic Signaling Pathway

Purinergic signaling involves the release of purine nucleotides, such as adenosine triphosphate (ATP) and adenosine, into the extracellular space, where they act as signaling molecules by binding to specific purinergic receptors (P1 and P2).[16][17][18] The imidazole ring is a core component of the purine structure. P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors).[18][19] Activation of these receptors can lead to a wide range of physiological responses, including neurotransmission, inflammation, and cell proliferation.[1][17]

References

- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]

- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. iiste.org [iiste.org]

- 8. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SMPDB [smpdb.ca]

- 13. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histidine kinase - Wikipedia [en.wikipedia.org]

- 16. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 17. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols: 2-(Methylthio)imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)imidazole is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for a variety of biologically active molecules. Its strategic importance lies in the reactive methylthio group, which can be readily substituted or modified, and the imidazole core, a key pharmacophore in numerous therapeutic agents. These application notes provide a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, along with quantitative data to guide synthetic strategies.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in many natural products and synthetic drugs. The introduction of a methylthio group at the 2-position of the imidazole ring creates a valuable intermediate, this compound. This moiety can be easily introduced and subsequently serves as a leaving group in nucleophilic substitution reactions or can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility. This document outlines the primary synthetic routes to this compound derivatives and their subsequent application in the synthesis of compounds with therapeutic potential, particularly in the areas of antimicrobial and anti-inflammatory research.

Data Presentation

Table 1: Synthesis of 2-(Alkylthio)-4,5-diarylimidazoles

| Starting Material (Imidazole-2-thione) | Alkylating Agent | Base/Solvent | Reaction Time | Yield (%) | Reference |

| 4,5-Diphenylimidazole-2-thione | Methyl iodide | K₂CO₃ / Acetone | 15 h (reflux) | 77 | [1] |

| 4,5-Diphenylimidazole-2-thione | Ethyl bromoacetate | K₂CO₃ / Acetone | 15 h (reflux) | 77 | [1] |

| 1-Aryl-imidazolidine-2-thiones | Methyl iodide | Not specified | Not specified | Not specified | [2] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 1-Aryl-2-methylthio-imidazolines (2a,e) | Various bacteria | 11.0 - 89.2 | [2] |

| 1-Aryl-2-methylthio-imidazolines (2a,c,e-g) | Various bacteria | Superior to ampicillin | [2] |

| 7-(4-Methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][3][4]triazole (4b) | Various bacteria | Superior to ampicillin | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-4,5-diarylimidazoles via S-Alkylation

This protocol describes the synthesis of this compound derivatives from the corresponding 2-mercaptoimidazoles through S-alkylation with methyl iodide.

Materials:

-

4,5-Diaryl-1H-imidazole-2(3H)-thione (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the 4,5-diaryl-1H-imidazole-2(3H)-thione in anhydrous acetone in a round-bottom flask, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow for this compound Derivatives

Caption: Workflow for the synthesis of this compound derivatives.

Application of this compound in Drug Discovery

Caption: Role of this compound in a typical drug discovery workflow.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its primary applications are centered in medicinal chemistry, where the imidazole scaffold is a well-established pharmacophore.

Precursor for Bioactive Molecules

The methylthio group at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, leading to the synthesis of diverse libraries of imidazole derivatives for biological screening.[2] For instance, reaction with amines can yield 2-aminoimidazole derivatives, a common structural motif in marine alkaloids with potent biological activities.

Antimicrobial Agents

Derivatives of this compound, specifically 1-aryl-2-methylthio-imidazolines, have demonstrated significant in vitro antibacterial activity.[2] Some of these compounds have shown potency comparable or superior to established antibiotics like ampicillin and chloramphenicol.[2] The synthesis of these compounds typically involves the alkylation of the corresponding 1-arylimidazolidine-2-thiones with methyl iodide.[2]

Anti-inflammatory Agents

The 4,5-diarylimidazole scaffold is a known pharmacophore for anti-inflammatory drugs. The synthesis of 2-alkylthio-4,5-diarylimidazoles has been reported as a route to potential anti-inflammatory agents.[5] The synthetic strategy involves the reaction of ammonium thiocyanate with benzoylbenzoins to form the 4,5-diarylimidazole-2-thione, followed by alkylation.[5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point to a wide array of functionalized imidazole derivatives. Its primary utility lies in the facile displacement of the methylthio group, enabling the synthesis of diverse molecular architectures for drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers and scientists working in synthetic and medicinal chemistry. Further exploration of the reactions of this compound and the biological activities of its derivatives is likely to yield novel therapeutic agents.

References

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles 1 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1-aryl-2-methylthio-imidazolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-aryl-2-methylthio-imidazolines, a class of compounds with recognized biological activity, including potential antibacterial properties.[1] The synthesis is a robust two-step process commencing with the preparation of 1-arylimidazolidine-2-thione intermediates, followed by S-methylation. This protocol is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a clear and reproducible methodology for obtaining these valuable scaffolds.

Introduction

1-aryl-2-methylthio-imidazolines are heterocyclic compounds of significant interest in medicinal chemistry. The imidazoline core is a common motif in various biologically active molecules. The introduction of a methylthio group at the 2-position and an aryl substituent at the 1-position can modulate the pharmacological properties of the resulting compounds. Notably, certain derivatives of this class have demonstrated promising antibacterial activity.[1] The synthetic route described herein is an efficient method for accessing a variety of 1-aryl-2-methylthio-imidazolines, allowing for the exploration of structure-activity relationships.

Overall Reaction Scheme

The synthesis of 1-aryl-2-methylthio-imidazolines is achieved through a two-step reaction sequence. The first step involves the cyclization of an N-arylethylenediamine with carbon disulfide to form a 1-arylimidazolidine-2-thione. The second step is the S-methylation of the thione intermediate using methyl iodide to yield the final product.

Caption: Overall synthetic scheme for 1-aryl-2-methylthio-imidazolines.

Experimental Protocols

Part 1: Synthesis of 1-Arylimidazolidine-2-thiones (Intermediate)

This procedure outlines the synthesis of the 1-arylimidazolidine-2-thione intermediate from the corresponding N-arylethylenediamine.

Materials:

-

N-Arylethylenediamine (1.0 eq)

-

Carbon disulfide (CS₂) (1.2 eq)

-

Xylene

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a solution of the appropriate N-arylethylenediamine (1.0 eq) in xylene, add carbon disulfide (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure 1-arylimidazolidine-2-thione.

Part 2: Synthesis of 1-Aryl-2-methylthio-imidazolines (Final Product)

This procedure details the S-methylation of the 1-arylimidazolidine-2-thione intermediate to yield the target compound.

Materials:

-

1-Arylimidazolidine-2-thione (1.0 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Suitable solvent (e.g., ethanol, methanol, or acetone)

-

Base (e.g., triethylamine, potassium carbonate) (optional, depending on the substrate)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the 1-arylimidazolidine-2-thione (1.0 eq) in a suitable solvent in a round-bottom flask.

-

Add methyl iodide (1.1 eq) to the solution. A base may be added if necessary to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure 1-aryl-2-methylthio-imidazoline.

Data Presentation

The following table summarizes the yields for a series of synthesized 1-aryl-2-methylthio-imidazolines as reported in the literature.[1]

| Compound | Aryl Substituent | Yield (%) |

| 2a | Phenyl | Not Specified |

| 2b | 4-Methylphenyl | Not Specified |

| 2c | 4-Methoxyphenyl | Not Specified |

| 2d | 4-Ethoxyphenyl | Not Specified |

| 2e | 4-Chlorophenyl | Not Specified |

| 2f | 4-Bromophenyl | Not Specified |

| 2g | 4-Nitrophenyl | Not Specified |

Note: The specific yields for each compound were not detailed in the abstract of the primary literature source. Researchers should expect good to excellent yields based on the described methodology.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

Caption: Detailed experimental workflow for the synthesis.

Caption: Logical relationship of the synthetic steps.

Safety Precautions

-

Carbon disulfide (CS₂) is highly flammable and toxic. Handle in a well-ventilated fume hood.

-

Methyl iodide (CH₃I) is a known carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Xylene is flammable and an irritant. Use in a well-ventilated area.

-

Standard laboratory safety practices should be followed at all times, including the use of a lab coat, safety glasses, and gloves.

References

Application Notes and Protocols: 2-(Methylthio)imidazole as a Precursor for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with a wide array of biological activities.[1][2][3] Among the various functionalized imidazoles, 2-(methylthio)imidazole and its derivatives serve as versatile precursors in the synthesis of novel therapeutic agents. The introduction of the methylthio group at the 2-position provides a key handle for further chemical modifications, allowing for the generation of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of potent antibacterial agents, specifically focusing on 1-aryl-2-methylthio-imidazolines.

Application: Precursor for Antibacterial Agents

This compound derivatives have demonstrated significant potential in the development of new antibacterial drugs. The 2-methylthio-imidazoline scaffold, in particular, has been identified as a promising pharmacophore. These compounds have shown potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action

While the precise mechanism of action for all 2-methylthio-imidazoline derivatives is an active area of research, a prominent proposed mechanism is the disruption of the bacterial cell membrane.[4] The cationic nature of the imidazolium ring can facilitate electrostatic interactions with the negatively charged components of the bacterial membrane, such as phospholipids and lipopolysaccharides (in Gram-negative bacteria). This initial binding is followed by the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Quantitative Data

The following table summarizes the in vitro antibacterial activity of a series of 1-aryl-2-methylthio-imidazolines, expressed as the Minimum Inhibitory Concentration (MIC) in micromolar (µM).

| Compound ID | Aryl Substituent | MIC (µM) vs. Staphylococcus aureus | MIC (µM) vs. Escherichia coli | MIC (µM) vs. Pseudomonas aeruginosa | MIC (µM) vs. Klebsiella pneumoniae | Reference |

| 2a | Phenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |

| 2b | 4-Methylphenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |

| 2c | 4-Methoxyphenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |

| 2d | 4-Chlorophenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |

| 2e | 4-Bromophenyl | 11.0 | 22.0 | 44.0 | 22.0 | [4] |

| 2f | 4-Fluorophenyl | 22.0 | 44.0 | 88.0 | 44.0 | [4] |

| 2g | 4-Nitrophenyl | 44.0 | 88.0 | >89.2 | 89.2 | [4] |

| Chloramphenicol | - | 11.0 | 11.0 | 22.0 | 11.0 | [4] |

| Ampicillin | - | 22.0 | 44.0 | >89.2 | 44.0 | [4] |

Experimental Protocols

The synthesis of 1-aryl-2-methylthio-imidazolines from a this compound-related precursor involves a two-step process: first, the synthesis of 1-arylimidazolidine-2-thiones, followed by S-methylation.

Protocol 1: Synthesis of 1-Arylimidazolidine-2-thiones (Precursors)

This protocol describes the synthesis of the precursor 1-arylimidazolidine-2-thiones via the condensation of N-arylethylenediamines with carbon disulfide.

Materials:

-

N-arylethylenediamine (e.g., N-phenylethylenediamine)

-

Carbon disulfide (CS₂)

-

Xylene

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

To a solution of the appropriate N-arylethylenediamine (0.1 mol) in xylene (150 mL) in a round-bottom flask, add carbon disulfide (0.12 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid residue from ethanol to yield the pure 1-arylimidazolidine-2-thione.

-

Characterize the product by melting point, IR, and ¹H NMR spectroscopy.

Protocol 2: Synthesis of 1-Aryl-2-methylthio-imidazolines

This protocol details the S-methylation of the 1-arylimidazolidine-2-thiones to yield the final active compounds.

Materials:

-

1-Arylimidazolidine-2-thione (from Protocol 1)

-

Methyl iodide (CH₃I)

-

Methanol

-

Sodium methoxide (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the 1-arylimidazolidine-2-thione (0.05 mol) in methanol (100 mL) in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide to the solution.

-